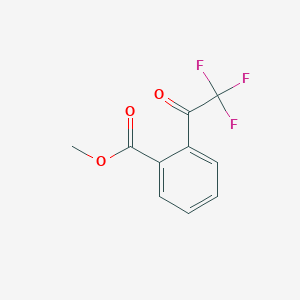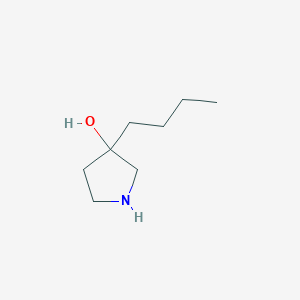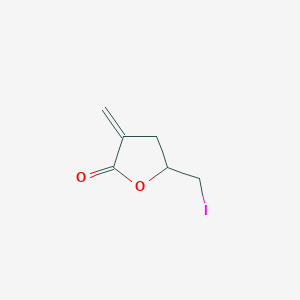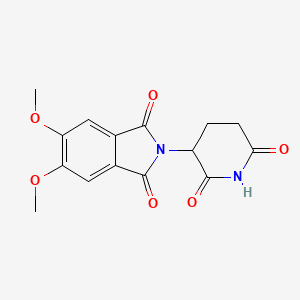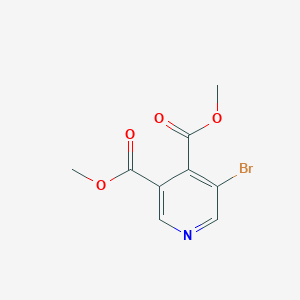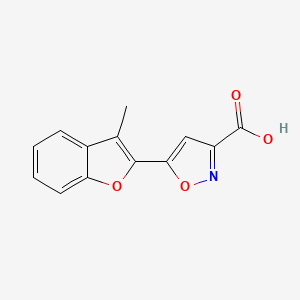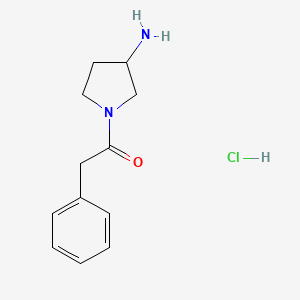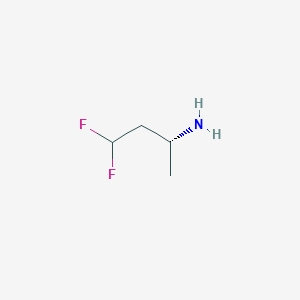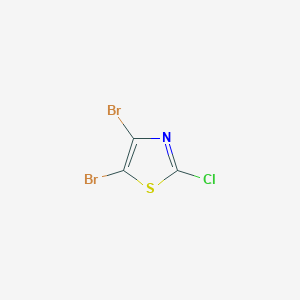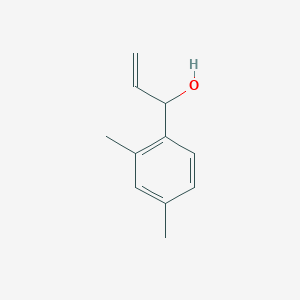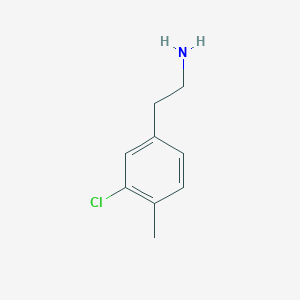
2-Methyl-1-(thiazol-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(thiazol-2-yl)propan-2-ol is an organic compound that features a thiazole ring, a methyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiazol-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-ol with thiazole derivatives under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as silica sulfuric acid (SSA) in glycerol .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methyl-1-(thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-Methyl-1-(thiazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-1-(thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
相似化合物的比较
Similar Compounds
2-Methyl-1-propan-d9-ol: A deuterated analog used in research.
2-Methoxy-6-{[(1,3-thiazol-2-yl)amino]methyl}phenol: A related compound with similar structural features.
Uniqueness
2-Methyl-1-(thiazol-2-yl)propan-2-ol is unique due to its specific combination of a thiazole ring and a hydroxyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC 名称 |
2-methyl-1-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-7(2,9)5-6-8-3-4-10-6/h3-4,9H,5H2,1-2H3 |
InChI 键 |
MTAODEKILPCPIU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=NC=CS1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
